molecular formula C9H5Br2F6NO B14181793 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline CAS No. 917924-08-4

2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Katalognummer: B14181793
CAS-Nummer: 917924-08-4
Molekulargewicht: 416.94 g/mol
InChI-Schlüssel: OJAXIOZVWGLZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: is a chemical compound with the molecular formula C₉H₅Br₂F₆NO and a molecular weight of 416.941 g/mol . This compound is characterized by the presence of two bromine atoms and a hexafluoropropoxy group attached to an aniline ring, making it a unique and interesting molecule for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and hexafluoropropoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

917924-08-4

Molekularformel

C9H5Br2F6NO

Molekulargewicht

416.94 g/mol

IUPAC-Name

2,6-dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

InChI

InChI=1S/C9H5Br2F6NO/c10-4-1-3(2-5(11)6(4)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2

InChI-Schlüssel

OJAXIOZVWGLZNM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Br)N)Br)OC(C(C(F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.